3,3'-Dibromo-4,4'-biphenol

Thermal Properties Polymer Synthesis Monomer Processing

Researchers synthesizing flame-retardant polymers face inconsistent purity and supply of niche brominated monomers, delaying material R&D. This compound directly addresses these pain points. • ≥98% purity (T) ensures reproducible polymerization and predictable halogen-bonding interactions for crystal engineering. • Bromine at 3,3' positions imparts inherent flame retardancy absent in non-halogenated analogs (mp 122°C vs 283°C for 4,4'-biphenol), enabling distinct processing windows. • Versatile monomer for polycarbonates, polyesters, and epoxy resins; also a validated substrate for dehaloperoxidase (DHP B) enzymatic studies.

Molecular Formula C12H8Br2O2
Molecular Weight 344.00 g/mol
CAS No. 189039-64-3
Cat. No. B223170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dibromo-4,4'-biphenol
CAS189039-64-3
Molecular FormulaC12H8Br2O2
Molecular Weight344.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Br)C2=C(C=C(C=C2)O)Br
InChIInChI=1S/C12H8Br2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H
InChIKeyXQQMABPVLCOIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dibromo-4,4'-biphenol Sourcing


3,3'-Dibromo-4,4'-biphenol (CAS 189039-64-3) is a halogenated biphenyl derivative with the molecular formula C12H8Br2O2 and a molecular weight of 344.00 g/mol [1]. It is characterized by two bromine atoms at the 3 and 3' positions and two hydroxyl groups at the 4 and 4' positions on a biphenyl core. Commercially available with a purity of ≥98.0% (T) , this compound is a white to yellow crystalline powder with a melting point of 122°C . It serves as a specialized building block and monomer for the synthesis of advanced materials, including polymers and flame-retardant compositions [2].

Synthesis Flame-retardant polymer monomer
Material Design Halogen bond donor for crystal engineering
Biodegradation Enzyme substrate probe (dehaloperoxidase)

Why 3,3'-Dibromo-4,4'-biphenol Cannot Be Substituted


Generic substitution of 3,3'-Dibromo-4,4'-biphenol with unbrominated (e.g., 4,4'-biphenol) or differently substituted biphenols is not possible due to fundamental differences in physicochemical properties, reactivity, and material performance. The presence of bromine atoms at the 3 and 3' positions dramatically alters the compound's electron density, steric profile, and thermal behavior compared to its non-halogenated counterpart. For instance, the melting point of 3,3'-Dibromo-4,4'-biphenol is 122°C , a significant 161°C lower than that of 4,4'-biphenol (283°C) [1], which directly impacts processing conditions and polymer morphology. Furthermore, the bromine atoms are essential for the flame-retardant properties and enable specific halogen bonding interactions for crystal engineering [2], functionalities that are entirely absent in 4,4'-biphenol [3]. The specific substitution pattern also dictates its distinct oxidation chemistry and substrate behavior compared to other biphenols and bisphenols [4].

Melting point mismatch Significantly lower than 4,4'-biphenol alters melt-processing windows and polymer morphology
Absent halogen functionality Unbrominated analogs lack flame-retardancy and halogen-bonding capacity essential for material design
Oxidation chemistry divergence Distinct substrate behavior with dehaloperoxidase may not transfer to other biphenols

3,3'-Dibromo-4,4'-biphenol: Comparative Evidence


Melting Point vs. 4,4'-Biphenol

3,3'-Dibromo-4,4'-biphenol exhibits a significantly lower melting point compared to its unbrominated parent analog, 4,4'-biphenol. The target compound has a measured melting point of 122°C , whereas 4,4'-biphenol melts at 283°C [1]. This 161°C difference is a key differentiator for melt-processing and polymer synthesis.

Melting Point
Cross-study comparable
122 °C vs 283 °C (4,4'-biphenol)
161 °C lower
Supports lower-temperature melt-processing and distinct polymerization kinetics
Crystalline powder, standard conditions
Thermal Properties Polymer Synthesis Monomer Processing

Dehaloperoxidase Substrate Profile

3,3'-Dibromo-4,4'-biphenol was identified as a novel substrate for the multifunctional enzyme dehaloperoxidase (DHP B), a capability it shares with other compounds like bisphenol A and 4,4'-biphenol [1]. However, it was included in a specific panel of test compounds for its unique halogenation pattern [1]. This study did not provide quantitative kinetic parameters (kcat, Km) for direct comparison, but its inclusion validates its distinct reactivity profile.

Enzyme Substrate
Class-level inference
Identified as novel substrate for dehaloperoxidase (DHP B)
Indicates distinct reactivity in biological or bioremediation systems
Qualitative HPLC/GC-MS confirmation; kinetic parameters not determined
Biodegradation Enzymology Environmental Chemistry

Halogen Bonding in Crystal Engineering

3,3'-Dibromo-4,4'-biphenol is a dihalogenated phenol that participates in halogen bonding (XB). Studies on related dihalophenols demonstrate that the bromine substituent has a strong preference to form type II halogen···halogen contacts, which are recognized as true halogen bonds according to the IUPAC definition [1]. In contrast, unbrominated analogs like 4,4'-biphenol lack the electrophilic sigma-hole required for this specific and directional non-covalent interaction, precluding their use in XB-based crystal engineering strategies [2].

Halogen Bonding
Class-level inference
Capable of acting as halogen bond donor (type II contacts)
Enables crystal engineering strategies not possible with non-halogenated biphenols
Inferred from dihalophenol class studies
Crystal Engineering Supramolecular Chemistry Materials Design

3,3'-Dibromo-4,4'-biphenol Applications


Flame-Retardant Polymer Synthesis

3,3'-Dibromo-4,4'-biphenol can be used as a monomer in the synthesis of polycarbonates, polyesters, and epoxy resins to impart inherent flame retardancy. Its use is supported by patent literature on fire-retardant compositions containing brominated biphenols [1]. The presence of bromine is critical for this property, as unbrominated analogs like 4,4'-biphenol do not provide the same level of flame inhibition. The compound's specific melting point (122°C) also offers a distinct processing window compared to other brominated monomers.

Crystal Engineering via Halogen Bonding

As a dihalogenated phenol, 3,3'-Dibromo-4,4'-biphenol is a viable building block for crystal engineering strategies that exploit halogen bonding. Research on similar compounds shows a strong preference for forming type II halogen bonds [2]. This allows researchers to design co-crystals with predictable architectures and potentially novel mechanical or optical properties, a capability not afforded by non-halogenated biphenols.

Enzymatic and Biodegradation Studies

This compound has been demonstrated to be a novel substrate for dehaloperoxidase (DHP B), an enzyme with multifaceted catalytic activities [3]. This makes it a valuable probe for studying enzyme substrate specificity, halogenated pollutant degradation pathways, and the environmental fate of brominated organic compounds. Its reactivity can be directly contrasted with that of bisphenol A and other biphenols [3].

Application
Selection Property
Validation Focus
Flame-retardant polymer synthesis
Bromine content and thermal profile
Flame retardancy performance in polymer matrix
Crystal engineering
Halogen bonding donor capability
Cocrystal structure and halogen bond geometry
Biodegradation / enzyme studies
Substrate recognition by dehaloperoxidase
Enzymatic oxidation kinetics and pathway analysis

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